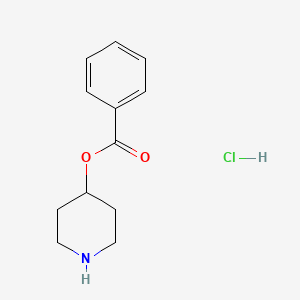

4-Piperidinyl benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-4-yl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYIGRHFFPAECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Piperidinyl Benzoate Hydrochloride

CAS Number: 67098-29-7

This technical guide provides a comprehensive overview of 4-Piperidinyl benzoate hydrochloride, a molecule belonging to the 4-phenylpiperidine class of compounds. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide draws upon established knowledge of the synthesis, properties, and biological activities of structurally related 4-phenylpiperidines to offer a well-rounded and informative resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for Related Compounds (e.g., 1-Methyl-4-piperidinyl benzoate HCl) |

| CAS Number | 67098-29-7[1][2] | 16597-30-1 |

| Molecular Formula | C12H16ClNO2[1][2] | C13H18ClNO2 |

| Molecular Weight | 241.71 g/mol [1][2] | 255.74 g/mol [3] |

| Appearance | Inferred to be a white to off-white solid | White Powder[1] |

| Solubility | Inferred to be soluble in water and polar organic solvents | Soluble in water, DMSO, etc.[1] |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be designed based on well-established methods for the preparation of similar piperidine-based esters. The most common approach involves the esterification of a protected 4-hydroxypiperidine followed by deprotection and salt formation.

Proposed Experimental Protocol for Synthesis

This proposed protocol is a general guideline and may require optimization.

Step 1: N-protection of 4-hydroxypiperidine

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc2O), at room temperature.

-

Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Esterification with Benzoyl Chloride

-

Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., pyridine or triethylamine).

-

Cool the mixture in an ice bath and slowly add benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain N-Boc-4-piperidinyl benzoate.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-Boc-4-piperidinyl benzoate in a suitable solvent (e.g., methanol or diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

-

Stir the mixture until a precipitate forms.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the presence of the piperidine and benzoate moieties and their connectivity.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ester carbonyl group, N-H bond (of the hydrochloride salt), and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Potential Signaling Pathways

Specific biological data for this compound is scarce. However, the 4-phenylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system.[4] Based on the activities of related compounds, this compound is likely to interact with dopamine and/or opioid receptors.

Potential Interaction with Dopamine Receptors

Many 4-phenylpiperidine derivatives are known to be potent ligands for dopamine receptors, particularly the D2 subtype.[5][6] These compounds can act as dopamine reuptake inhibitors, increasing the concentration of dopamine in the synaptic cleft.

Table 2: In Vitro Activity of Representative 4-Phenylpiperidines at Dopamine Transporters/Receptors

| Compound | Target | Assay | Activity (IC50 or Ki) | Reference |

| N-methyl-4-phenylpyridinium ion (MPP+) | Dopamine Transporter | [3H]-DA uptake inhibition | IC50 = 1 µM, Ki = 0.4 µM | [7] |

| Pridopidine | D2 Receptor | Competitive Binding | Low Affinity | [5][6] |

| Various Phenylpiperazines | D3 Receptor | Competitive Binding | Ki = 0.2 - 2.0 nM | [8] |

Logical Workflow for Dopamine Receptor Interaction Screening

Caption: A logical workflow for screening the activity of this compound at dopamine receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[9] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Potential Interaction with Opioid Receptors

The 4-phenylpiperidine structure is a core component of many potent opioid analgesics, such as fentanyl and meperidine.[2][4] These compounds primarily act as agonists at the mu-opioid receptor.

Table 3: In Vitro Activity of Representative Phenylpiperidines at Opioid Receptors

| Compound | Target | Ki (nM) | Reference |

| Fentanyl | Mu-opioid receptor | 1-100 | [11] |

| Meperidine | Mu-opioid receptor | >100 | [11] |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | Mu-opioid receptor | 8.47 | [12] |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | Delta-opioid receptor | 34.3 | [12] |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | Kappa-opioid receptor | 36.8 | [12] |

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is also a Gi/o-coupled GPCR.[5][13] Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in an analgesic effect.[14][15]

Caption: Simplified signaling pathway of the Mu-Opioid receptor.

Conclusion

This compound is a member of the pharmacologically significant 4-phenylpiperidine class of compounds. While specific experimental data for this molecule is limited, its structural features strongly suggest potential activity as a modulator of dopamine and/or opioid receptors. The provided synthesis outline and proposed signaling pathways offer a solid foundation for future research into the precise pharmacological profile of this compound. Further investigation is warranted to elucidate its specific biological targets and therapeutic potential.

References

- 1. 4-Piperidinylbenzoatehydrochloride (CAS No. 67098-29-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. xenotech.com [xenotech.com]

- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. zenodo.org [zenodo.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Technical Guide: 4-Piperidinyl Benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 4-Piperidinyl benzoate hydrochloride (CAS No. 67098-29-7). The current body of public-domain scientific literature lacks in-depth studies on the specific biological activities, experimental protocols, and defined signaling pathways for this compound. This document compiles the existing physico-chemical data and outlines a general synthetic approach based on related piperidine compounds.

Core Compound Data

The primary quantitative data available for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 67098-29-7 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |

| Molecular Weight | 241.71 g/mol | [1] |

| Hazard Class | Irritant | |

| Hazard Statements | H315, H319, H335 | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |

Synthesis Overview

A logical workflow for a potential synthesis route is depicted below. This diagram is intended to be illustrative of a general chemical synthesis process and does not represent a validated protocol for this specific molecule.

Figure 1: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases did not yield specific information on the mechanism of action or the signaling pathways associated with this compound. The broader class of piperidine derivatives is known to interact with a wide range of biological targets, and various derivatives have been investigated for activities such as T-type calcium channel blocking and acetylcholinesterase inhibition[2][3]. However, without specific studies on the title compound, any discussion of its biological role would be speculative.

Researchers interested in the potential applications of this compound would need to conduct initial screening and target identification studies to elucidate its pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological systems are not available in the public domain. Researchers would need to develop and validate their own protocols for in vitro and in vivo studies based on the intended application.

Conclusion

This compound is a chemical compound for which basic physico-chemical data are available. However, there is a notable absence of published research detailing its biological activity, mechanism of action, and relevant experimental protocols. This guide serves to summarize the existing information and to highlight the need for further investigation to understand the potential of this compound for research and drug development. Professionals are advised to use this information as a starting point for their own empirical studies.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Piperidinyl Benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Piperidinyl benzoate hydrochloride and its closely related analogues. Due to the limited availability of specific experimental data for this compound (CAS: 67098-29-7), this document also includes data for similar compounds to provide a comparative context for researchers.

Compound Identification and Physical Properties

A critical aspect of drug development and chemical research is the accurate characterization of a compound's physical properties. These properties influence a substance's behavior, from its solubility in various solvents to its crystalline structure, all of which are pivotal for formulation and delivery.

| Property | This compound | Ethyl 4-(piperidin-4-yl)benzoate hydrochloride | 1-Methyl-4-piperidinyl benzoate HCl (Pipercaine HCl) | Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride |

| CAS Number | 67098-29-7[1][2] | 1453272-47-3 | 16597-30-1 | Not specified |

| Molecular Formula | C12H16ClNO2[1][2] | C14H20ClNO2 | C13H18ClNO2 | C16H22ClNO3[1] |

| Molecular Weight | 241.71 g/mol [1][2] | 269.77 g/mol | 255.10 g/mol | 313.8 g/mol [1] |

| Appearance | Not specified | Not specified | White Powder | White crystalline powder[1] |

| Melting Point | Not specified | Not specified | Not specified | 171-173°C[1] |

| Boiling Point | Not specified | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Soluble in water, DMSO | Soluble in ethanol, slightly soluble in water[1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then at a slower rate of 1-2°C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.[3][4]

-

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Sample Analysis:

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O, CDCl3).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration of proton signals, and splitting patterns are analyzed to elucidate the molecular structure.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is scanned with infrared radiation.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, allowing for their identification.[6][7]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, and the resulting mass spectrum shows the molecular weight of the compound and the masses of its fragments.[8]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

References

The Multifaceted Mechanism of Action of 4-Piperidinyl Benzoate Hydrochloride: An In-depth Technical Guide

Disclaimer: This document synthesizes the hypothesized mechanism of action for 4-Piperidinyl benzoate hydrochloride based on the known pharmacology of its structurally related analogs, most notably its N-methylated counterpart, 1-Methyl-4-piperidinyl benzoate HCl (also known as Pipercaine). Direct experimental data on this compound is not extensively available in public literature. Therefore, the quantitative data and specific pathways described herein are presented as a predictive framework for research and drug development professionals.

Executive Summary

This compound is a synthetic compound featuring a piperidine ring linked to a benzoate group. Based on the structure-activity relationships of analogous compounds, it is projected to be a multi-target agent primarily affecting the central nervous system. Its mechanism of action is likely dominated by two core activities: inhibition of the dopamine transporter (DAT) and blockade of voltage-gated sodium channels (VGSCs) . A secondary, potential mechanism involves modulation of mu-opioid receptors . This guide will provide a detailed exploration of these hypothesized mechanisms, supported by data from closely related molecules, detailed experimental protocols for validation, and visual representations of the involved signaling pathways and experimental workflows.

Core Hypothesized Mechanisms of Action

Inhibition of the Dopamine Transporter (DAT)

The primary psychoactive effect of this compound is likely mediated through its interaction with the dopamine transporter (DAT). The DAT is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.

By competitively binding to the DAT, this compound is predicted to block this reuptake process.[1][2][3] This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.[1] This mechanism is analogous to that of cocaine and other psychostimulants.[1][3] The N-methylated analog, 1-Methyl-4-piperidinyl benzoate HCl, has been reported to have an affinity for the cocaine binding site, albeit lower than cocaine itself.

Signaling Pathway for Dopamine Transporter Inhibition

Blockade of Voltage-Gated Sodium Channels (VGSCs)

A second major component of the mechanism of action for this compound is the blockade of voltage-gated sodium channels.[4] These channels are integral membrane proteins that mediate the rapid influx of sodium ions during the rising phase of an action potential in excitable cells like neurons.[4][5][6]

By physically occluding the channel pore or stabilizing its inactivated state, VGSC blockers inhibit the propagation of action potentials.[4][7] This action leads to a local anesthetic effect by preventing the transmission of sensory nerve impulses. This mechanism is consistent with the known properties of cocaine and many piperidine-based local anesthetics.

Logical Flow of VGSC Blockade

Potential Modulation of Mu-Opioid Receptors

Structure-activity relationship studies of substituted benzoic acid esters of 1-methyl-4-piperidinol have demonstrated analgesic activity comparable to morphine and codeine. This suggests a potential interaction with opioid receptors, most likely the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR) that mediates the analgesic and euphoric effects of opioids.

Upon agonist binding, the MOR activates inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[8][9] This cascade of events results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.

Mu-Opioid Receptor Signaling Pathway

Quantitative Data (Analog-Based)

The following table summarizes the expected quantitative pharmacological parameters for this compound, based on data from its N-methylated analog and other related piperidine compounds.

| Target | Parameter | Expected Value | Analog Compound | Reference |

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 50 - 500 nM | 1-Methyl-4-piperidinyl benzoate HCl | Implied |

| Uptake Inhibition (IC50) | 100 - 1000 nM | Related Piperidines | General | |

| Voltage-Gated Na+ Channel | Inhibition (IC50) | 1 - 50 µM | Piperidine-based local anesthetics | General |

| Mu-Opioid Receptor | Binding Affinity (Ki) | 10 - 200 nM | Substituted 4-piperidinol esters | Implied |

| Functional Potency (EC50) | 50 - 500 nM | Substituted 4-piperidinol esters | Implied |

Note: These values are estimations and require experimental validation.

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]-WIN 35,428 (a cocaine analog).

-

Non-specific displacer: 10 µM GBR-12909 or cocaine.

-

Test compound: this compound, serially diluted.

-

Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membranes from hDAT-expressing HEK293 cells via homogenization and centrifugation.

-

Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific displacer (for non-specific binding), or 50 µL of varying concentrations of the test compound.

-

Add 50 µL of [³H]-WIN 35,428 at a final concentration near its Kd (e.g., 2-3 nM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).

-

Incubate for 60-90 minutes at 4°C or room temperature.

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (assay buffer).

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ of the test compound using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology for VGSC Blockade

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents.

Materials:

-

Cell line expressing a specific VGSC subtype (e.g., Nav1.7) such as HEK293 or a neuronal cell line (e.g., SH-SY5Y).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2.

-

Patch clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (resistance 2-5 MΩ).

Procedure:

-

Culture cells on glass coverslips suitable for microscopy.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate a patch pipette and fill it with the internal solution.

-

Approach a single cell with the pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where VGSCs are in a resting state (e.g., -100 mV).

-

Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

-

Establish a stable baseline recording of the sodium current.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record the sodium currents at each concentration after steady-state inhibition is reached.

-

Analyze the data to determine the concentration-dependent reduction in peak current amplitude and calculate the IC₅₀. Investigate use-dependency by applying trains of depolarizing pulses.

[³⁵S]GTPγS Binding Assay for Mu-Opioid Receptor Functional Activity

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the mu-opioid receptor.

Materials:

-

Cell membranes from cells expressing the human mu-opioid receptor (hMOR).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS radioligand.

-

GDP (Guanosine diphosphate).

-

Positive control agonist (e.g., DAMGO).

-

Positive control antagonist (e.g., Naloxone).

-

Test compound: this compound.

Procedure:

-

Thaw hMOR-expressing cell membranes and dilute in ice-cold assay buffer.

-

In a 96-well plate, add assay buffer, test compound at various concentrations, or control ligands. To test for antagonist activity, add the test compound in the presence of a fixed concentration of DAMGO.

-

Add a solution of GDP (typically 10-30 µM final concentration) to all wells.

-

Add the cell membrane preparation (10-20 µg protein/well). Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (0.1-0.2 nM final concentration).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash filters with ice-cold wash buffer.

-

Quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Analyze the data. An increase in [³⁵S]GTPγS binding indicates agonist activity (G-protein activation). A rightward shift in the DAMGO concentration-response curve in the presence of the test compound indicates competitive antagonism.

Integrated Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the mechanism of action of this compound.

Conclusion

While direct experimental evidence for this compound is sparse, a robust hypothesis for its mechanism of action can be constructed from the well-documented pharmacology of its structural analogs. The primary mechanisms are predicted to be the inhibition of the dopamine transporter and the blockade of voltage-gated sodium channels, with a potential secondary role in modulating mu-opioid receptors. This multi-target profile suggests a complex pharmacological effect, potentially encompassing psychostimulant, local anesthetic, and analgesic properties. The experimental protocols and workflows detailed in this guide provide a clear path for the empirical validation and detailed characterization of this compound for research and drug development purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the human dopamine transporter and mechanisms of inhibition [ouci.dntb.gov.ua]

- 3. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 5. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Whitepaper: Potential Pharmacological Class of 4-Piperidinyl Benzoate Hydrochloride

An in-depth technical guide on the potential pharmacological class of 4-piperidinyl benzoate hydrochloride for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, small molecule featuring a piperidine ring linked to a benzoate group via an ester bond. Structurally, it shares key pharmacophoric features with a well-established class of drugs, suggesting a specific pharmacological activity. This technical guide aims to provide a comprehensive analysis of the potential pharmacological class of this compound, its likely mechanism of action, and the experimental methodologies required for its evaluation. This document is intended for researchers and professionals in the fields of pharmacology and drug development.

Core Structural Analysis and Proposed Pharmacological Class

The chemical structure of this compound strongly suggests its classification as a local anesthetic . Local anesthetics are drugs that reversibly block nerve conduction, leading to a loss of sensation in a localized area of the body. The typical structure of a local anesthetic consists of three components:

-

A lipophilic aromatic ring: In this case, the benzoate group.

-

An intermediate ester or amide linkage: Here, an ester linkage.

-

A hydrophilic (ionizable) tertiary amine: The piperidine ring.

This tripartite structure is crucial for the drug's ability to interact with its molecular target. The piperidine ring is a common scaffold in the design of local anesthetics.[1][2][3]

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[3] These channels are responsible for the rapid influx of sodium ions that initiates an action potential. By blocking these channels, local anesthetics prevent nerve depolarization and, consequently, the propagation of pain signals.

The proposed signaling pathway for this compound is as follows:

-

Penetration of the Nerve Sheath: The uncharged, lipophilic form of the molecule allows it to diffuse across the nerve sheath and membrane.

-

Intracellular Ionization: Once inside the neuron, the tertiary amine of the piperidine ring becomes protonated (charged).

-

Binding to the Sodium Channel: The protonated form of the drug binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions.

-

Blockade of Nerve Conduction: The inhibition of sodium influx raises the threshold for nerve excitation, thereby blocking the conduction of the action potential.

Caption: Proposed mechanism of action for this compound.

Synthesis

The synthesis of this compound would likely involve a standard esterification reaction.

Reaction Scheme: 4-Hydroxypiperidine is reacted with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the 4-piperidinyl benzoate ester. This is followed by treatment with hydrochloric acid to yield the hydrochloride salt, which typically improves water solubility and stability.

Experimental Protocols for Pharmacological Evaluation

To confirm the local anesthetic properties of this compound, a series of in vitro and in vivo experiments would be necessary.

This technique directly assesses the effect of the compound on voltage-gated sodium channels.

Protocol:

-

Cell Culture: Use a cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells transfected with NaV1.7) or primary neuronal cultures (e.g., dorsal root ganglion neurons).

-

Electrophysiology: Perform whole-cell patch-clamp recordings to measure sodium currents.

-

Drug Application: Apply varying concentrations of this compound to the cells.

-

Data Analysis: Determine the concentration-dependent block of the sodium current and calculate the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the drug's potency at the molecular target.

Caption: Experimental workflow for in vitro patch-clamp analysis.

These models assess the anesthetic efficacy in a living organism.

Protocol (based on the Bulbring & Wajda guinea pig model for infiltration anesthesia): [1]

-

Animal Preparation: Anesthetize guinea pigs and shave the dorsal skin.

-

Intradermal Injections: Inject a standard volume of this compound solution intradermally at marked sites. A positive control (e.g., lidocaine) and a negative control (saline) should be used.

-

Sensory Testing: At regular intervals, apply a mechanical stimulus (e.g., a pinprick) to the injection sites.

-

Efficacy Measurement: Record the presence or absence of a cutaneous reflex. The duration of anesthesia is the time until the reflex returns to normal.

Caption: Experimental workflow for in vivo infiltration anesthesia study.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data for this compound, based on typical values for novel piperidine-based local anesthetics found in the literature.[1][2]

Table 1: In Vitro Potency on Voltage-Gated Sodium Channels

| Compound | IC50 (µM) on NaV1.7 |

| 4-Piperidinyl Benzoate HCl | 25 |

| Lidocaine | 150 |

| Bupivacaine | 20 |

Table 2: In Vivo Efficacy in Guinea Pig Infiltration Anesthesia

| Compound (0.5% Solution) | Onset of Action (minutes) | Duration of Action (minutes) |

| 4-Piperidinyl Benzoate HCl | 3 - 5 | 60 - 90 |

| Lidocaine | 2 - 4 | 45 - 60 |

| Bupivacaine | 5 - 7 | 120 - 180 |

Table 3: Acute Toxicity

| Compound | LD50 (mg/kg, subcutaneous, mouse) |

| 4-Piperidinyl Benzoate HCl | ~300 |

| Lidocaine | 292 |

| Bupivacaine | 143 |

Conclusion for Drug Development Professionals

This compound represents a promising lead compound within the local anesthetic class. Its straightforward synthesis and structural similarity to established agents suggest a high probability of activity as a voltage-gated sodium channel blocker. The outlined experimental protocols provide a clear pathway for its pharmacological characterization. Should the hypothetical data presented here hold true in experimental settings, this compound could offer a favorable balance of potency, duration of action, and safety, warranting further investigation in preclinical drug development programs. The piperidine scaffold continues to be a valuable platform for the discovery of novel local anesthetics.[1][2]

References

Commercial Sourcing and Technical Profile of 4-Piperidinyl Benzoate Hydrochloride for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-piperidinyl benzoate hydrochloride, a versatile chemical intermediate with applications in pharmaceutical research and development. The document details commercially available sources, provides insights into its synthesis and analytical characterization, and explores its potential biological mechanisms of action based on the activities of structurally related compounds.

Commercial Suppliers

For researchers seeking to procure this compound and its analogs for laboratory use, several commercial suppliers offer various grades and quantities. The following table summarizes a selection of vendors and their product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| CymitQuimica | Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride | 333986-70-2 | 98% | 100mg, 250mg, 1g, 5g, 10g | €69.00 - €2,558.00 |

| Syntharise Chemical Inc. | 1-Methyl-4-piperidinyl benzoate HCl | 16597-30-1 | ≥98% | 1g | $70.00 |

| Syntharise Chemical Inc. | 4-Fluoropipercaine HCl | N/A | ≥98% | 1g | $75.00 |

| MOLBASE (multiple suppliers) | 4-BENZOYLPIPERIDINE HYDROCHLORIDE | 25519-80-6 | 96% - 98% | 1g, 5g | Varies ($49.00 - $250.00/1g) |

| AChemBlock | methyl 4-(piperidin-4-yl)benzoate hydrochloride | 936130-82-4 | 95% | Inquire | Inquire |

| Chemical Register (multiple suppliers) | 4-Piperidinylbenzoatehydrochloride | 67098-29-7 | N/A | Inquire | Inquire |

Synthesis and Characterization

A general understanding of the synthesis and analytical characterization of this compound is crucial for its effective use in research.

General Synthesis Protocol

A plausible synthetic route to this compound can be adapted from methods reported for analogous piperidine-containing compounds. A common approach involves the esterification of a protected 4-hydroxypiperidine derivative followed by deprotection.

Example Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Methodology:

-

Esterification: N-tert-Butoxycarbonyl (Boc)-4-hydroxypiperidine is reacted with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-4-piperidinyl benzoate, is then purified using column chromatography on silica gel.

-

Deprotection: The Boc protecting group is removed by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent like dioxane or methanol.

-

Salt Formation: After the removal of the protecting group, the resulting free base, 4-piperidinyl benzoate, is treated with a solution of hydrochloric acid in an inert solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The final product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of this compound can be assessed using RP-HPLC. The following is a general method that can be optimized for specific instrumentation and columns. This protocol is adapted from a method for the analysis of piperidine.[1][2]

Experimental Workflow for RP-HPLC Analysis:

Caption: Workflow for the purity analysis of this compound by RP-HPLC.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized, but a starting point could be a gradient or isocratic elution with a composition like 68:32 (v/v) acetonitrile:aqueous buffer.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The benzoyl moiety should have a strong UV absorbance around 230-254 nm. The optimal wavelength should be determined experimentally.

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

Potential Biological Mechanisms of Action

While the specific biological targets of this compound have not been extensively characterized in publicly available literature, the pharmacological profiles of structurally related piperidine derivatives suggest two primary potential mechanisms of action: inhibition of the dopamine transporter (DAT) and blockade of voltage-gated sodium channels (VGSCs).

Dopamine Transporter (DAT) Inhibition

Many 4-substituted piperidine derivatives are known to interact with monoamine transporters, with a significant number showing selectivity for the dopamine transporter.[3][4][5] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Hypothesized Signaling Pathway of DAT Inhibition:

Caption: Hypothesized signaling pathway for DAT inhibition by this compound.

Experimental Protocol for In Vitro DAT Binding Assay:

This protocol is a general guideline for determining the binding affinity of a compound to the dopamine transporter using a radioligand binding assay.

-

Materials:

-

Rat striatal tissue homogenate (a rich source of DAT).

-

Radioligand: [³H]WIN 35,428 (a potent DAT ligand).

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).

-

Test compound: this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the rat striatal membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Voltage-Gated Sodium Channel (VGSC) Blockade

Certain piperidine-containing molecules have been shown to act as blockers of voltage-gated sodium channels.[6][7][8] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By blocking these channels, compounds can reduce neuronal excitability, a mechanism of action for many anticonvulsant and local anesthetic drugs.

Hypothesized Mechanism of VGSC Blockade:

Caption: Hypothesized mechanism of VGSC blockade by this compound.

Experimental Protocol for In Vitro Electrophysiology (Patch-Clamp) Assay:

This protocol outlines a general approach to assess the effect of a compound on voltage-gated sodium channels using the whole-cell patch-clamp technique in a suitable cell line expressing the channel of interest (e.g., HEK293 cells stably expressing a specific Nav subtype).

-

Materials:

-

Cell line expressing the target sodium channel subtype.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2).

-

Test compound: this compound.

-

-

Procedure:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull a patch pipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a single cell with the pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline sodium currents by applying a voltage protocol (e.g., holding the cell at -100 mV and depolarizing to various test potentials, such as -10 mV, to elicit a current).

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Record the sodium currents in the presence of the compound after the effect has reached a steady state.

-

Wash out the compound with the control extracellular solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current before, during, and after the application of the compound.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value from the curve.

-

Analyze the effects on channel gating properties, such as voltage-dependence of activation and inactivation, by applying appropriate voltage protocols.

-

Conclusion

This compound is a readily available research chemical with potential applications in the development of novel therapeutics. While its specific biological profile is not yet fully elucidated, the known activities of structurally similar piperidine derivatives strongly suggest that its primary mechanisms of action may involve the inhibition of the dopamine transporter and/or the blockade of voltage-gated sodium channels. The experimental protocols provided in this guide offer a starting point for researchers to investigate these potential activities and further characterize the pharmacological properties of this compound. As with any research chemical, appropriate safety precautions should be taken, and its use should be restricted to in vitro and in vivo research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Piperidinyl Benzoate Hydrochloride and Its Core Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-piperidinyl benzoate scaffold represents a core chemical structure that is integral to the design and synthesis of a diverse range of pharmacologically active agents. While 4-piperidinyl benzoate hydrochloride itself is not extensively documented as a therapeutic agent, its structural motif is a cornerstone in the development of numerous compounds targeting the central nervous system, particularly as analgesics and psychoactive drugs. This technical guide provides a comprehensive review of the synthesis, chemical properties, and the established and potential biological activities related to this foundational molecule. It includes detailed, plausible experimental protocols for its synthesis, summarizes key quantitative data of its derivatives, and explores the primary signaling pathways associated with this class of compounds.

Chemical Properties and Data

The core structure of this compound consists of a piperidine ring esterified with benzoic acid at the 4-position, with the piperidine nitrogen forming a hydrochloride salt. This basic structure is frequently modified, most commonly through N-alkylation, to alter its pharmacological profile.

Table 1: Physicochemical Properties of this compound and Key Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Piperidin-4-yl benzoate hydrochloride | 67098-29-7 | C₁₂H₁₆ClNO₂ | 241.71 |

| 1-Methylpiperidin-4-yl benzoate hydrochloride (Piperocaine HCl) | 532-80-9 | C₁₃H₁₈ClNO₂ | 255.74 |

| 1-Butylpiperidin-4-yl benzoate hydrochloride | Not Available | C₁₆H₂₄ClNO₂ | 297.82 |

| Ethyl 4-(piperidin-4-yl)benzoate hydrochloride | 1453272-47-3 | C₁₄H₂₀ClNO₂ | 269.77 |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several well-established organic chemistry reactions. A common and effective strategy involves the esterification of a nitrogen-protected 4-hydroxypiperidine, followed by deprotection and salt formation. This method ensures high yields and prevents side reactions involving the secondary amine of the piperidine ring.

General Synthesis Workflow

The logical flow for the synthesis involves protection of the piperidine nitrogen, esterification of the hydroxyl group, and subsequent deprotection and salt formation.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Piperidinyl Benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-piperidinyl benzoate hydrochloride from 4-hydroxypiperidine. The synthesis is a two-step process involving the esterification of 4-hydroxypiperidine with benzoyl chloride to yield 4-piperidinyl benzoate, followed by its conversion to the hydrochloride salt. This protocol includes reaction parameters, purification methods, and characterization data.

Introduction

4-Piperidinyl benzoate and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The piperidine moiety is a common scaffold in drug discovery, and its functionalization allows for the exploration of diverse chemical space. This application note outlines a straightforward and efficient method for the preparation of this compound, a stable salt form of the ester, suitable for further synthetic transformations or biological screening.

Chemical Reaction Pathway

The synthesis proceeds in two main steps:

-

Esterification: 4-Hydroxypiperidine is reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the ester, 4-piperidinyl benzoate.

-

Salt Formation: The resulting ester is then treated with hydrochloric acid to form the stable hydrochloride salt.

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Piperidinyl Benzoate

Materials:

-

4-Hydroxypiperidine

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-piperidinyl benzoate.

Step 2: Synthesis of this compound

Materials:

-

Crude 4-piperidinyl benzoate

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

Beaker

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude 4-piperidinyl benzoate in a minimal amount of anhydrous diethyl ether in a beaker with magnetic stirring.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the stirred solution.

-

A white precipitate of this compound will form.

-

Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 67098-29-7 | [1][2] |

| Molecular Formula | C12H16ClNO2 | [1] |

| Molecular Weight | 241.71 g/mol | [1] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | |

| Purity (Typical) | >98% | Predicted |

| Yield (Typical) | 70-85% | Predicted |

Predicted Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.4 (m, 5H, Ar-H), 5.1-5.0 (m, 1H, O-CH), 3.2-3.0 (m, 2H, piperidine-H), 2.9-2.7 (m, 2H, piperidine-H), 2.1-1.9 (m, 2H, piperidine-H), 1.8-1.6 (m, 2H, piperidine-H), ~9.0 (br s, 1H, NH₂⁺), ~3.5 (br s, 1H, NH₂⁺). Note: The NH₂⁺ protons may be broad and exchangeable. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.0 (C=O), 133.0, 130.0, 129.5, 128.5 (Ar-C), 72.0 (O-CH), 42.0 (piperidine-C), 30.0 (piperidine-C). |

| IR (KBr, cm⁻¹) | ν: 3000-2800 (C-H), 2700-2400 (N-H⁺ stretch), 1715 (C=O ester), 1600, 1450 (C=C aromatic), 1270 (C-O ester). |

Experimental Workflow

Figure 2: Experimental workflow for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Benzoyl chloride is corrosive and a lachrymator; handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Handle hydrochloric acid solutions with care as they are corrosive.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and utilizes readily available starting materials and reagents. The provided data and workflows are intended to guide researchers in the successful preparation of this valuable synthetic intermediate.

References

Application Note and Protocol: Esterification of 4-Hydroxypiperidine with Benzoyl Chloride

Introduction

The esterification of 4-hydroxypiperidine with benzoyl chloride is a fundamental organic transformation that yields piperidin-4-yl benzoate. This reaction is a classic example of a Schotten-Baumann reaction, where an alcohol is acylated using an acyl chloride in the presence of a base.[1][2][3][4][5] Piperidine derivatives are prevalent scaffolds in medicinal chemistry, and the resulting ester, piperidin-4-yl benzoate, can serve as a key intermediate in the synthesis of various pharmaceutically active compounds.

This application note provides a detailed protocol for this esterification process, intended for researchers and scientists in the fields of organic synthesis and drug development. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Reaction Scheme

The overall reaction is as follows:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Equipment:

-

4-Hydroxypiperidine

-

Benzoyl chloride

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM). If starting from 4-hydroxypiperidine hydrochloride, it must first be neutralized to the free base. Cool the flask in an ice bath to 0 °C.

-

Addition of Base: Add a suitable base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.[2]

-

Addition of Benzoyl Chloride: While maintaining the temperature at 0 °C, slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture using a dropping funnel. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Formation of the Hydrochloride Salt (Optional):

For improved stability and handling, the product can be converted to its hydrochloride salt.

-

Dissolve the purified piperidin-4-yl benzoate in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield piperidin-4-yl benzoate hydrochloride.

Data Presentation

| Parameter | Expected Value |

| Reactant Stoichiometry | 4-Hydroxypiperidine (1.0 eq.), Benzoyl Chloride (1.1 eq.), Base (1.2 eq.) |

| Reaction Time | 2-4 hours at room temperature |

| Typical Solvents | Dichloromethane, Diethyl ether |

| Bases | Triethylamine, Pyridine, Sodium Hydroxide |

| Expected Yield | High (The exact yield can vary based on reaction scale and purification method, but is generally expected to be in the range of 80-95% based on similar Schotten-Baumann reactions). |

| Purity | >95% after purification |

| Product Appearance | White to off-white solid or oil |

| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |

Visualizations

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of piperidin-4-yl benzoate.

Reaction Mechanism Diagram:

References

Application Notes & Protocols: HPLC Analysis of 4-Piperidinyl Benzoate Hydrochloride Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinyl benzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed application note and protocol for the determination of the purity of this compound using High-Performance Liquid Chromatography (HPLC). The described reversed-phase HPLC (RP-HPLC) method is designed to be accurate, precise, and robust for routine quality control analysis.

Principle

The method utilizes reversed-phase chromatography on a C18 column to separate 4-piperidinyl benzoate from its potential impurities. The separation is achieved by a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier. The hydrochloride salt form of the analyte necessitates careful pH control of the mobile phase to ensure good peak shape and retention.[1][2][3] Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities have significant absorbance. Quantification is based on the comparison of the peak area of the main component with that of a reference standard of known purity.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Gradient HPLC |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 239 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade or purified water)

-

This compound reference standard (of known purity)

-

Methanol (HPLC grade)

-

0.45 µm membrane filters

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water): Pipette 1.0 mL of phosphoric acid into a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well. Filter through a 0.45 µm membrane filter before use.

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter before use.

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) can be used as a diluent.

Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This will be the stock solution. Further dilute 10 mL of this stock solution to 100 mL with the diluent to obtain a final concentration of 100 µg/mL.

Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a final concentration of 100 µg/mL.

Chromatographic Procedure

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the diluent (as a blank) to ensure no interfering peaks are present.

-

Inject 10 µL of the standard solution in replicate (e.g., n=5) to check for system suitability.

-

Inject 10 µL of the sample solution.

-

After each run, allow the system to re-equilibrate at the initial conditions before the next injection.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Table 3: Purity Calculation and Impurity Profile (Example Data)

| Peak Name | Retention Time (min) | Area | Area % |

| Impurity 1 | 4.5 | 1500 | 0.15 |

| 4-Piperidinyl benzoate | 12.2 | 995000 | 99.50 |

| Impurity 2 | 15.8 | 3500 | 0.35 |

| Total | 1000000 | 100.00 |

Purity Calculation:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Mandatory Visualization

Caption: Workflow for HPLC Purity Analysis.

Discussion

This RP-HPLC method provides a reliable approach for the purity determination of this compound. The use of a C18 column offers good retention and separation of the main compound from its potential impurities. The acidic mobile phase is crucial for protonating the piperidine nitrogen, which helps in achieving symmetrical peak shapes for amine-containing compounds.[2] The gradient elution allows for the effective separation of impurities with a wide range of polarities.

Method validation should be performed according to ICH guidelines to demonstrate its suitability for its intended purpose.[4] This would typically include assessments of specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

-

Work in a well-ventilated area or a fume hood.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

-

This compound is an irritant; avoid contact with skin and eyes.[5]

References

- 1. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Use Precautions for HPLC Reversed Phase Columns - Hawach [hawachhplccolumn.com]

- 4. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]

- 5. chembk.com [chembk.com]

Application Notes and Protocols for the Development of Analogs from 4-Piperidinyl Benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of novel analogs derived from 4-piperidinyl benzoate hydrochloride. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of biological pathways.[1][2] This guide outlines synthetic strategies for modifying the core structure at the piperidine nitrogen and the benzoate ring. Furthermore, it details protocols for assessing the biological activity of these new chemical entities, specifically focusing on their potential as acetylcholinesterase inhibitors and anti-inflammatory agents. All experimental data is presented in a structured format to facilitate structure-activity relationship (SAR) analysis.

Introduction

This compound serves as a versatile starting material for the development of new therapeutic agents. The core structure presents multiple opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The piperidine ring can be functionalized through N-alkylation or acylation, while the benzoate moiety can be altered by introducing various substituents on the aromatic ring. These modifications can significantly influence the compound's interaction with biological targets.[2] This document provides a framework for the rational design, synthesis, and evaluation of a library of 4-piperidinyl benzoate analogs.

Synthetic Protocols

The synthesis of 4-piperidinyl benzoate analogs can be broadly divided into two key modification strategies: modification of the benzoate moiety via esterification and modification of the piperidine nitrogen via N-alkylation or N-acylation.

General Esterification of 4-Hydroxypiperidine with Substituted Benzoic Acids

This protocol describes the synthesis of various 4-piperidinyl benzoate analogs through the esterification of N-Boc-4-hydroxypiperidine with a series of substituted benzoic acids, followed by deprotection.

Experimental Protocol:

-

Esterification:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL), add the desired substituted benzoic acid (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified N-Boc-4-piperidinyl benzoate analog in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of the desired product.

-

Filter the solid and wash with cold diethyl ether.

-

To obtain the hydrochloride salt, dissolve the free base in a minimal amount of methanol and add a stoichiometric amount of HCl in diethyl ether.

-

N-Alkylation of 4-Piperidinyl Benzoate

This protocol outlines the N-alkylation of the piperidine ring of a 4-piperidinyl benzoate analog.

Experimental Protocol:

-

To a solution of the 4-piperidinyl benzoate analog (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.0 eq).[3]

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the mixture.[3]

-

Stir the reaction at room temperature or heat to 50-70°C, monitoring by TLC.

-